6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol is a complex organic compound that features a benzodioxin ring fused to a pyridazin-3-ol moiety
Mechanism of Action
Target of Action
The primary targets of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol are pathogenic bacterial strains, such as Escherichia coli and Bacillus subtilis . These bacteria are responsible for a variety of infections and diseases in humans.
Mode of Action
This compound interacts with its bacterial targets by inhibiting their growth and multiplication . It achieves this by blocking the folate synthetase enzyme, thus impeding folic acid synthesis .
Biochemical Pathways
The affected biochemical pathway is the synthesis of folic acid in bacteria. Folic acid is crucial for bacterial growth and multiplication. By inhibiting the folate synthetase enzyme, this compound disrupts the folic acid synthesis pathway, leading to inhibited bacterial growth .
Pharmacokinetics
It’s known that sulfonamides, a group to which this compound belongs, are generally well-absorbed from the gastrointestinal tract and metabolized in the liver . The inactive compounds are excreted through bile or feces .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth, specifically against E. coli and B. subtilis . This makes it a potent antibacterial agent. According to a hemolytic study, most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the reaction of this compound with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate pyridazinone derivatives under controlled conditions. The reaction is often carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) with the use of bases like lithium hydride (LiH) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: NaBH4, LiAlH4
Bases: LiH, NaOH
Solvents: DMF, dichloromethane (DCM)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial and enzyme inhibitor.
Biological Studies: The compound’s interaction with various enzymes and its potential therapeutic effects are of interest.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a building block in pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol is unique due to its specific structural combination of a benzodioxin ring and a pyridazin-3-ol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12-4-2-9(13-14-12)8-1-3-10-11(7-8)17-6-5-16-10/h1-4,7H,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBVWGIDZFYWLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54558-06-4 |
Source
|
Record name | 6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.